nAChR Subtype Selectivity: Dimethisoquin vs. Lidocaine
In a head-to-head comparison using heterologously expressed human nAChR subtypes, dimethisoquin hydrochloride demonstrates a broader range of IC50 values and a substantially higher fold-selectivity compared to lidocaine hydrochloride. This indicates a more nuanced interaction with different nAChR subtypes [1].
| Evidence Dimension | nAChR inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 values between 2.4 and 61 μM; ~30-fold selectivity across four nAChR subtypes |
| Comparator Or Baseline | Lidocaine hydrochloride: IC50 values between 52 and 250 μM; ~5-fold selectivity across four nAChR subtypes |
| Quantified Difference | Dimethisoquin is up to 104-fold more potent at the most sensitive subtype and exhibits 6-fold greater selectivity overall |
| Conditions | Four human nAChR subtypes: muscle-type (α1*), autonomic (α3β4*), heterologously expressed α4β2, and α4β4 |
Why This Matters
For studies requiring precise modulation of specific nAChR subtypes, dimethisoquin's 6-fold higher selectivity reduces off-target receptor engagement compared to lidocaine.
- [1] Gentry CL, Lukas RJ. Local Anesthetics Noncompetitively Inhibit Function of Four Distinct Nicotinic Acetylcholine Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics. 2001;299(3):1038-1048. View Source
